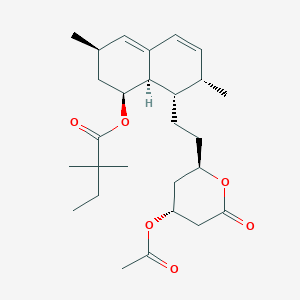

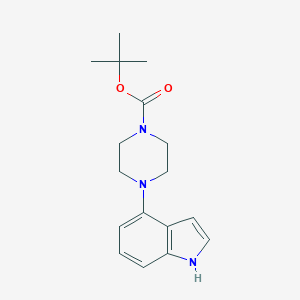

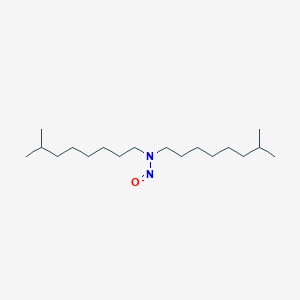

![molecular formula C11H15NO4S B029768 [2-(甲磺酰基)乙基]氨基甲酸苄酯 CAS No. 146698-94-4](/img/structure/B29768.png)

[2-(甲磺酰基)乙基]氨基甲酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The synthesis and study of sulfonamide derivatives, including compounds similar to "[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester," have been a subject of interest due to their diverse chemical and biological properties. These compounds often serve as key intermediates in the synthesis of various pharmacologically active molecules and materials with unique properties.

Synthesis Analysis

The synthesis of compounds similar to "[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester" often involves Heck-mediated reactions or direct sulfonation followed by esterification or amidation. For example, a Heck-mediated synthesis has been employed to create [2-(2-styrylphenyl)ethyl]carbamic acid ethyl esters, demonstrating the versatility of palladium-catalyzed coupling reactions in synthesizing complex molecules (Pampín et al., 2003).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an alkyl or aryl group, which significantly influences their physical and chemical properties. Techniques such as IR, NMR, and mass spectroscopy are commonly used to confirm the structures of synthesized compounds, ensuring the desired modifications on the molecular scaffold have been achieved (Gein et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds like "[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester" often exploit the reactivity of the sulfonamide group. These compounds participate in various chemical transformations, including cyclization reactions, which are pivotal in synthesizing heterocyclic compounds. The ability to undergo such reactions highlights their utility in organic synthesis (Takahashi et al., 1985).

科学研究应用

合成技术

一项研究讨论了 Heck 介导的合成,其中包括在萘并[2,1-f]异喹啉的合成中使用 [2-(甲磺酰基)乙基]氨基甲酸苄酯或其衍生物。此过程涉及 Heck 偶联反应,表明该化合物在促进复杂化学合成中的作用 (Pampín 等人,2003)。

药物化合物的构建模块

另一项研究重点介绍了将类似于 [2-(甲磺酰基)乙基]氨基甲酸苄酯的化合物用作肾素抑制剂的构建模块,这在药物应用中非常重要。该研究特别提到了相关化合物的对映选择性水解以生成这些构建模块 (Doswald 等人,1994)。

衍生物的制备

在合成 1-苯磺酰基环丙烷羧酸衍生物时,使用了类似于 [2-(甲磺酰基)乙基]氨基甲酸苄酯的化合物。这些衍生物在各种化学和制药工艺中具有潜在应用 (Takahashi 等人,1985)。

化学反应和转化

几项研究阐述了 [2-(甲磺酰基)乙基]氨基甲酸苄酯或相关化合物在化学反应中的作用。例如,它参与导致镇痛和抗炎剂的反应,表明它在开发新药中的用途 (Gokulan 等人,2012)。

催化体系

该化合物还参与催化体系,如酯类无添加剂催化加氢生成醇。这项研究证明了该化合物在提高催化过程的效率和选择性中的应用 (Yuwen 等人,2017)。

属性

IUPAC Name |

benzyl N-(2-methylsulfonylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(14,15)8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZPEWCCUWBQKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

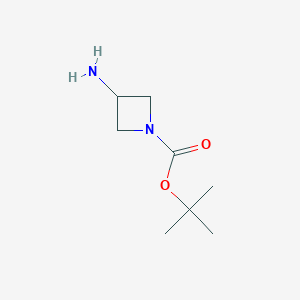

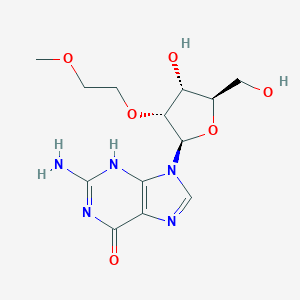

![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)